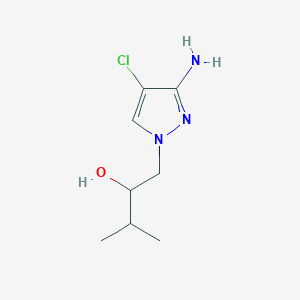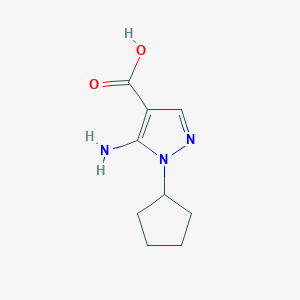
Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate is a compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a methoxy group and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-3-carboxylic acid and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.
Coupling Reaction: The carboxylic acid group of 6-methoxypyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This is followed by the addition of (S)-3-amino-3-(methoxycarbonyl)propanoic acid to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-hydroxy-3-pyridyl derivative.
Reduction: Formation of 3-amino-3-(6-methoxy(3-pyridyl))propane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S)-3-amino-3-(3-pyridyl)propanoate: Lacks the methoxy group, which may affect its binding affinity and reactivity.
Methyl (3S)-3-amino-3-(4-methoxy(3-pyridyl))propanoate: The position of the methoxy group is different, which can influence its chemical properties and biological activity.
Uniqueness
Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This structural feature can enhance its binding interactions and reactivity compared to similar compounds without the methoxy group or with the methoxy group at a different position.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-4,6,8H,5,11H2,1-2H3/t8-/m0/s1 |
Clé InChI |
AJKJBTXMRIJSRV-QMMMGPOBSA-N |
SMILES isomérique |
COC1=NC=C(C=C1)[C@H](CC(=O)OC)N |
SMILES canonique |
COC1=NC=C(C=C1)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


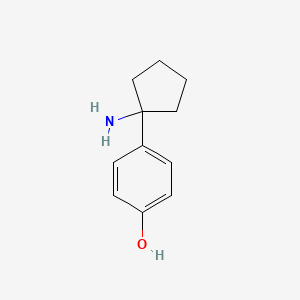
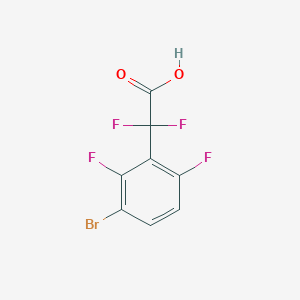


![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
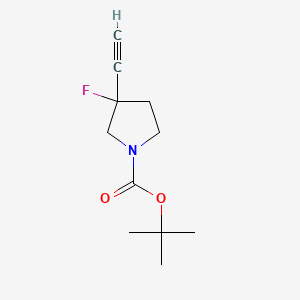
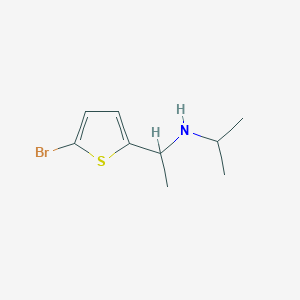
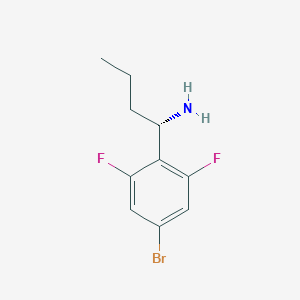
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)
